3-(2-Fluorophenyl)-1H-pyrazole can be sourced from various chemical suppliers, including Thermo Scientific Chemicals, which lists it as a product with a purity of 98% . It falls under the category of heterocyclic compounds and is often utilized in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole can be achieved through several methods, primarily involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or through cyclocondensation reactions. Here are some notable synthetic pathways:
The molecular structure of 3-(2-Fluorophenyl)-1H-pyrazole can be described as follows:
3-(2-Fluorophenyl)-1H-pyrazole participates in several chemical reactions that can modify its structure or enhance its properties:
The mechanism of action for 3-(2-Fluorophenyl)-1H-pyrazole is primarily linked to its interaction with biological targets:
In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against Trypanosoma cruzi, suggesting potential applications in treating related diseases .
The physical and chemical properties of 3-(2-Fluorophenyl)-1H-pyrazole are crucial for understanding its behavior in various environments:
The compound's solubility and stability profiles make it suitable for various applications in organic synthesis and medicinal chemistry.
The applications of 3-(2-Fluorophenyl)-1H-pyrazole extend across several fields:
3-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₉H₇FN₂ and a molecular weight of 162.17 g/mol. Its CAS registry number is 149739-32-2. According to IUPAC nomenclature rules, the parent structure is 1H-pyrazole, with a fluorophenyl substituent at position 3. The systematic name is 5-(2-fluorophenyl)-1H-pyrazole, reflecting the priority given to the pyrazole ring’s nitrogen atoms in numbering. The fluorine atom is specified as being attached to the ortho position (carbon 2) of the phenyl ring. The compound’s SMILES notation (FC₁=CC=CC=C₁C₁=CC=NN₁) and InChIKey (PZNGOFHHOGORBU-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors of its structure [1] [4]. The compound typically presents as a solid with a melting point range of 58–61°C and is commercially available at ≥98% purity for research applications [4].
Positional isomerism significantly influences the physicochemical and biological properties of fluorophenylpyrazoles. The ortho-fluorine substitution in 3-(2-fluorophenyl)-1H-pyrazole introduces steric and electronic effects distinct from its meta or para isomers. The fluorine atom’s high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment and withdraws electron density from the phenyl ring. This reduces electron density at the ipso carbon, potentially altering π-stacking interactions with biological targets. The ortho position imposes conformational constraints due to steric interactions between the fluorine atom and the pyrazole ring’s vicinal hydrogen. This can restrict bond rotation, potentially enhancing target selectivity. Computational studies suggest that ortho-fluorination increases the compound’s lipophilicity (log P ≈ 2.3) compared to non-fluorinated analogs, improving membrane permeability. These factors collectively influence binding affinities to enzymatic pockets, as evidenced by the superior bioactivity of ortho-fluorinated pyrazoles in some pharmacological screens [1] [3] [4].
Table 1: Influence of Fluorine Position on Pyrazole Properties
Isomer | Positional Effect | Conformational Impact |
---|---|---|
2-Fluorophenyl | Strong -I effect; enhanced dipole moment; electron-deficient phenyl ring | Restricted rotation; increased planarity |
3-Fluorophenyl | Moderate -I effect; balanced electronic distribution | Minimal steric hindrance; flexible conformation |
4-Fluorophenyl | Directed -I effect; resonance contribution; electron-deficient para position | Unrestricted rotation; maximal symmetry |
3-(2-Fluorophenyl)-1H-pyrazole emerged as a scaffold of interest during the late 20th century, coinciding with advancements in fluorination techniques and the recognition of pyrazole’s pharmacological versatility. The earliest synthetic routes were reported in the 1990s, with the compound gaining prominence after the 1999 FDA approval of celecoxib (Celebrex®), a trifluoromethyl-containing pyrazole COX-2 inhibitor. This landmark event validated fluorinated pyrazoles as drug candidates and spurred systematic exploration of mono-fluorinated analogs. The specific 2-fluorophenyl variant was first characterized in structural studies around 1994–1996, with improved synthetic methodologies published in the early 2000s enabling broader pharmacological evaluation. Its development reflects two key trends in heterocyclic chemistry: (1) strategic incorporation of fluorine to optimize lead compounds’ bioavailability and binding affinity, and (2) exploitation of pyrazole’s ability to act as a bioisostere for imidazole, pyrrole, or other nitrogen heterocycles while offering superior metabolic stability. The compound’s initial applications focused on anti-inflammatory and antimicrobial agents, but its versatility soon extended to anticancer and antiparasitic research [2] [3] [6].
The fluorine atom in 3-(2-fluorophenyl)-1H-pyrazole profoundly enhances its potential as a bioactive scaffold through multiple mechanisms:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1